molecular formula C11H10N2O4S2 B5584234 4-[(4-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide

4-[(4-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B5584234
M. Wt: 298.3 g/mol
InChI Key: LWPIFWZDAOIWRO-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound is of interest due to its potential biological activities and applications in various fields.

Mechanism of Action

The mechanism of action of sulfonamides is generally related to their ability to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .

Safety and Hazards

Sulfonamides, including 4,4’-Sulfonyldiphenol, can be hazardous. They are classified as reproductive toxins and can cause harm to the environment .

Future Directions

The development of new sulfonamide derivatives with improved properties is an active area of research. These compounds have potential applications in various fields, including medicine and materials science .

Preparation Methods

The synthesis of thiophene derivatives, including 4-[(4-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide, can be achieved through several methods. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

4-[(4-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In the industry, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Similar compounds to 4-[(4-Hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide include other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and applications.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c12-11(15)10-5-9(6-18-10)19(16,17)13-7-1-3-8(14)4-2-7/h1-6,13-14H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPIFWZDAOIWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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